molecular formula C19H26ClN3O B14425919 p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride CAS No. 80704-43-4

p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride

Cat. No.: B14425919
CAS No.: 80704-43-4
M. Wt: 347.9 g/mol
InChI Key: CDMIGTVPDULPSO-UHFFFAOYSA-N
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Description

p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of an amide group, a benzyl group, and a dimethylamino propyl side chain. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride typically involves multiple steps. One common method includes the reaction of p-aminobenzamide with alpha-(3-(dimethylamino)propyl)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Amino-N-(alpha-(3-(dimethylamino)propyl)benzyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

80704-43-4

Molecular Formula

C19H26ClN3O

Molecular Weight

347.9 g/mol

IUPAC Name

[4-[(4-aminobenzoyl)amino]-4-phenylbutyl]-dimethylazanium;chloride

InChI

InChI=1S/C19H25N3O.ClH/c1-22(2)14-6-9-18(15-7-4-3-5-8-15)21-19(23)16-10-12-17(20)13-11-16;/h3-5,7-8,10-13,18H,6,9,14,20H2,1-2H3,(H,21,23);1H

InChI Key

CDMIGTVPDULPSO-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N.[Cl-]

Origin of Product

United States

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